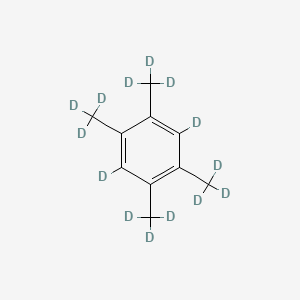

1,2,4,5-Tetramethylbenzene-d14

Description

Significance of Deuterium (B1214612) Labeling in Contemporary Chemical Science

Deuterium labeling is a powerful technique that allows scientists to trace the journey of molecules through complex chemical and biological systems. By replacing hydrogen with deuterium, researchers can "tag" specific molecules and follow their transformations, providing invaluable insights into reaction mechanisms and metabolic pathways. thalesnano.comsymeres.com This isotopic substitution does not significantly alter the chemical properties of the molecule, but the mass difference is easily detectable by advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. youtube.com

The applications of deuterium-labeled compounds are vast and continue to expand. In pharmaceutical development, they are crucial for studying drug metabolism, pharmacokinetics, and the potential for drug-drug interactions. symeres.comclearsynth.com The use of deuterated compounds can lead to the development of drugs with improved metabolic stability and potentially reduced side effects. youtube.com In environmental science, these compounds are used as internal standards for the accurate quantification of pollutants. tandfonline.com Furthermore, in materials science, deuterium labeling aids in understanding the structure and dynamics of polymers and other complex materials.

Role of Stable Isotope Labeling in Mechanistic Elucidation and Quantitative Analysis

Stable isotope labeling, including the use of deuterium, is a cornerstone of modern mechanistic chemistry and quantitative analysis. nih.gov The kinetic isotope effect (KIE), where the rate of a chemical reaction is altered by isotopic substitution at or near the bond being broken or formed, is a powerful tool for elucidating reaction mechanisms. symeres.com By measuring the KIE, chemists can gain a detailed understanding of the transition state of a reaction, which is the highest energy point along the reaction coordinate. bohrium.com

In the realm of quantitative analysis, stable isotope-labeled compounds serve as ideal internal standards. thalesnano.com An internal standard is a compound of known concentration that is added to an unknown sample to facilitate accurate quantification of the analyte of interest. Because deuterated compounds have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute in chromatographic separations and have similar ionization efficiencies in mass spectrometry, leading to highly accurate and precise measurements. tandfonline.com This approach is widely used in proteomics, metabolomics, and environmental analysis to quantify complex mixtures with a high degree of confidence. nih.govroyalsocietypublishing.orgacs.org

Overview of 1,2,4,5-Tetramethylbenzene-d14 (Perdeuterated Durene) as a Model System

This compound, or perdeuterated durene, is a fully deuterated aromatic hydrocarbon that serves as an excellent model system for studying various chemical phenomena. chemicalbook.com Its parent compound, durene, is a simple, highly symmetric molecule, which simplifies the interpretation of spectroscopic data. wikipedia.org The perdeuterated analogue retains this simplicity while offering the unique advantages of deuterium labeling. researchgate.net

Perdeuterated durene is utilized in a variety of research applications. In NMR spectroscopy, its simple proton NMR spectrum, which would consist of a single peak in the absence of deuterium, makes it a useful internal standard for chemical shift referencing. wikipedia.orgresearchgate.net In studies of reaction mechanisms, it can be used to probe the role of C-H bond activation and other fundamental processes. Furthermore, its well-defined structure and vibrational properties make it a valuable tool for calibrating and validating computational models. researchgate.net The synthesis of perdeuterated durene can be achieved through methods such as H/D exchange reactions, often facilitated by microwave irradiation or the use of deuterated reagents. researchgate.net

Properties of 1,2,4,5-Tetramethylbenzene (B166113) and its Deuterated Analog

| Property | 1,2,4,5-Tetramethylbenzene (Durene) | This compound (Perdeuterated Durene) |

| Molecular Formula | C₁₀H₁₄ nist.gov | C₁₀D₁₄ isotope.com |

| Molecular Weight | 134.22 g/mol nist.gov | 148.30 g/mol isotope.comsigmaaldrich.com |

| CAS Number | 95-93-2 nist.gov | 15502-50-8 chemicalbook.com |

| Melting Point | 79.2 °C wikipedia.org | 76-80 °C sigmaaldrich.com |

| Boiling Point | 192 °C wikipedia.org | Not readily available |

| Appearance | Colorless solid wikipedia.org | Solid sigmaaldrich.com |

Spectroscopic Data for 1,2,4,5-Tetramethylbenzene

| Spectroscopy | Data |

| ¹H NMR | Two signals: one for the aromatic protons and one for the methyl protons. wikipedia.org |

| ¹³C NMR | Available spectral data. chemicalbook.com |

| Mass Spectrometry | Electron ionization mass spectrum available. nist.gov |

| Infrared (IR) | Vapor phase IR spectrum available. spectrabase.com |

Structure

3D Structure

Properties

IUPAC Name |

1,4-dideuterio-2,3,5,6-tetrakis(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNZJJAZBFDUTD-ZVEBFXSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterium Incorporation in Aromatic Systems

General Principles of Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium (H-D) exchange is a fundamental process where a hydrogen atom in an organic molecule is substituted by a deuterium (B1214612) atom. mdpi.com This exchange is typically facilitated in the presence of a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents like benzene-d6. mdpi.comnih.gov The reaction can be catalyzed by acids, bases, or metal catalysts. The underlying principle involves the activation of a C-H bond, making it susceptible to cleavage and subsequent replacement by a C-D bond. The efficiency and regioselectivity of the exchange are influenced by factors such as the stability of intermediates, the nature of the catalyst, and the reaction conditions. mdpi.comnih.gov

Catalytic Deuteration Strategies for Aromatic Hydrocarbons

Catalysis plays a pivotal role in the deuteration of aromatic hydrocarbons, enabling the reaction to proceed under milder conditions and with greater control. Various catalytic systems have been developed to achieve efficient deuterium incorporation.

Transition metals are widely employed as catalysts for the deuteration of aromatic compounds. These catalysts can operate through homogeneous or heterogeneous pathways.

Palladium (Pd): Palladium catalysts, often in the form of palladium on carbon (Pd/C), are effective for H-D exchange. However, they tend to favor deuteration at benzylic positions over aromatic rings, especially at lower temperatures. researchgate.net

Platinum (Pt): Platinum catalysts, such as platinum on carbon (Pt/C), exhibit a higher propensity for deuterating aromatic rings compared to palladium. researchgate.net Platinum-catalyzed reactions can often be carried out at room temperature using D₂O as the deuterium source. researchgate.netoup.com

Ruthenium (Ru): Ruthenium-based catalysts have been shown to be effective for the deuteration of N-heteroarenes and the benzylic C-H bonds of alkyl-substituted aromatics. nih.gov

Iridium (Ir): Iridium complexes are powerful catalysts for C-H activation and have been successfully used for the deuteration of a wide range of organic molecules, including pharmaceuticals. academie-sciences.frnih.gov Supported iridium nanoparticles have also been developed for regioselective deuteration of arenes. chemrxiv.org

Silver (Ag): While less common, silver systems can also participate in deuteration reactions, often in conjunction with other catalytic methods.

Table 1: Comparison of Transition Metal Catalysts for Aromatic Deuteration

| Catalyst System | Preferred Deuteration Site | Typical Deuterium Source | Notable Features |

| Palladium (Pd/C) | Benzylic positions | D₂O, D₂ gas | Less effective for aromatic rings at lower temperatures. researchgate.net |

| Platinum (Pt/C) | Aromatic rings | D₂O | Often effective at room temperature. researchgate.netoup.com |

| Ruthenium (Ru) | N-heteroarenes, benzylic positions | D₂O | Can be used for selective deuteration. nih.gov |

| Iridium (Ir) | Aromatic and aliphatic C-H bonds | D₂ gas, C₆D₆ | Powerful for C-H activation, wide substrate scope. academie-sciences.frnih.gov |

Acid-catalyzed H-D exchange is one of the oldest methods for labeling aromatic hydrocarbons. The mechanism typically involves an electrophilic aromatic substitution pathway where a deuteron (B1233211) (D⁺) from a deuterated acid attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. nih.gov Subsequent loss of a proton (H⁺) regenerates the aromatic system, now containing a deuterium atom. Strong Brønsted acids like deuterated sulfuric acid or trifluoroacetic acid are commonly used. nih.gov The regioselectivity of the exchange is governed by the directing effects of the substituents on the aromatic ring. nih.gov

Base-mediated deuteration offers an alternative strategy, particularly for compounds with acidic protons or for achieving different regioselectivity compared to acid-catalyzed methods. nih.gov The mechanism can involve the abstraction of a proton by a strong base to form a carbanion, which then gets quenched by a deuterium source like D₂O or DMSO-d₆. nih.govacs.org This approach is particularly effective for the deuteration of positions alpha to activating groups or for certain heterocyclic systems. acs.orgnih.gov

Acid-Catalyzed Deuteration Mechanisms

Regioselective Deuteration Techniques for Substituted Aromatics

Achieving regioselectivity—the ability to introduce deuterium at specific positions on a substituted aromatic ring—is a significant challenge and a key area of research. The choice of catalyst and reaction conditions plays a crucial role in directing the deuteration. For instance, directing groups on the aromatic ring can guide the catalyst to specific ortho positions. acs.org The electronic properties of substituents also heavily influence the site of deuteration in both acid- and base-catalyzed reactions. nih.govnih.gov For example, in acid-catalyzed reactions, electron-donating groups activate the ortho and para positions for electrophilic attack by a deuteron. nih.gov Conversely, in some base-mediated reactions, deprotonation can occur at the most acidic C-H bond, which may be influenced by electron-withdrawing groups. nih.gov

Synthetic Approaches to Deuterated 1,2,4,5-Tetramethylbenzene (B166113)

The synthesis of 1,2,4,5-tetramethylbenzene-d14, also known as durene-d14, involves the exhaustive exchange of all 14 hydrogen atoms (two on the aromatic ring and twelve on the four methyl groups) with deuterium. This can be achieved through various deuteration strategies. A common approach involves subjecting 1,2,4,5-tetramethylbenzene to harsh H-D exchange conditions, often using a strong acid catalyst and a large excess of a deuterium source like D₂O at elevated temperatures and pressures. Transition metal catalysts, particularly those known for their high activity in both aromatic and benzylic C-H activation, such as certain iridium or platinum systems, could also be employed to facilitate the complete deuteration. The synthesis of the non-deuterated durene backbone itself can be accomplished through methods like the alkylation of 1,2,4-trimethylbenzene. researchgate.net

Advanced Spectroscopic Investigations and Analytical Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Studies

The substitution of hydrogen with deuterium in 1,2,4,5-tetramethylbenzene (B166113) profoundly influences its NMR characteristics, making it a powerful probe for molecular structure and dynamics.

Elucidation of Molecular Structure and Conformation using Deuterium Isotopes

The primary application of 1,2,4,5-tetramethylbenzene-d14 in NMR is rooted in the fundamental differences between proton (¹H) and deuterium (²H) nuclei. Since deuterium has a different magnetic moment and a nuclear spin of 1 (compared to 1/2 for proton), it is typically not observed in standard ¹H NMR spectroscopy. This "disappearance" of signals from the deuterated parts of the molecule simplifies complex proton spectra, aiding in the structural elucidation of other non-deuterated analytes in a mixture.

In studies involving the analysis of complex mixtures, such as those derived from crude sulfate (B86663) turpentine, 1,2,4,5-tetramethylbenzene has been used as an internal standard. researchgate.net Its simple ¹H NMR spectrum, consisting of a single peak for the methyl protons in its non-deuterated form, allows for clear quantification without overlapping with signals from the analytes of interest. researchgate.net When this compound is used, the absence of its own proton signals further simplifies the spectrum, allowing for unobstructed observation of the proton-bearing compounds under investigation.

Furthermore, the structural and vibrational properties of durene and its deuterated analogue, perdeutero durene, have been analyzed in the context of optical work in durene host lattices. researchgate.net Neutron diffraction studies on perdeutero durene have provided precise data on bond lengths and angles, which are in excellent agreement with density functional theory (DFT) calculations. researchgate.net This detailed structural information is crucial for interpreting spectroscopic data accurately.

Application in Dynamic NMR Studies and Isotopic Perturbation

Deuterium labeling is instrumental in dynamic NMR (DNMR) studies, which investigate the rates of conformational changes and other dynamic processes. The replacement of protons with deuterons can alter the energy barriers to such processes, an effect known as the kinetic isotope effect. While specific DNMR studies on this compound are not extensively detailed in the provided results, the principles of using deuterated compounds for such analyses are well-established.

Isotopic perturbation of equilibrium is another phenomenon where deuterium substitution can be informative. The slight differences in vibrational frequencies and bond lengths between C-H and C-D bonds can lead to small shifts in chemical equilibria. The study of these isotopic perturbations can provide subtle but valuable information about molecular structure and intermolecular interactions. The investigation of the structure and dynamics of crystalline durene, including its deuterated form, highlights the importance of understanding intermolecular forces, which can be probed by isotopic substitution. researchgate.net

Mass Spectrometry (MS) for Isotopic Analysis

The significant mass difference between hydrogen and deuterium makes this compound an excellent compound for mass spectrometry-based applications, particularly as an internal standard and for tracing reaction pathways.

Use of Deuterated Compounds as Internal Standards in Quantitative Analytical Methods

Deuterated compounds are widely regarded as ideal internal standards for quantitative analysis by mass spectrometry, especially when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). scioninstruments.com An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response. scioninstruments.com

This compound, with a molecular weight of 148.30 g/mol , is significantly heavier than its non-deuterated counterpart (134.22 g/mol ). sigmaaldrich.comnih.gov This mass difference of 14 units (M+14) allows for its easy differentiation from the unlabeled analyte in a mass spectrum. sigmaaldrich.comsigmaaldrich.com Because its chemical and physical properties are very similar to the non-deuterated form, it co-elutes from a chromatography column and experiences similar ionization efficiency and fragmentation patterns. This ensures that any variations in the analytical process affect both the analyte and the internal standard similarly, leading to more accurate and precise quantification. scioninstruments.com For example, it can be used as a recovery standard in GC to account for analyte losses during sample workup. Its higher molecular weight and branched structure also result in reduced volatility compared to some other deuterated standards like ethylbenzene-d10.

The use of deuterated standards like this compound is crucial in various fields, including environmental analysis for the quantification of priority pollutants. isotope.com

Table 1: Physical and Chemical Properties of 1,2,4,5-Tetramethylbenzene and its Deuterated Analog

| Property | 1,2,4,5-Tetramethylbenzene | This compound |

| Molecular Formula | C₁₀H₁₄ | C₁₀D₁₄ |

| Molecular Weight | 134.22 g/mol nih.gov | 148.30 g/mol sigmaaldrich.com |

| Melting Point | 79.2 °C wikipedia.org | 76-80 °C sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 192 °C wikipedia.org | Not specified |

| Density | 0.868 g/cm³ wikipedia.org | 0.924 g/mL sigmaaldrich.comsigmaaldrich.com |

| Mass Shift | N/A | M+14 sigmaaldrich.comsigmaaldrich.com |

| Isotopic Purity | N/A | 98 atom % D sigmaaldrich.comsigmaaldrich.com |

Tracing Reaction Intermediates and Product Formations through Mass Shifts

When this compound is used as a starting material or a reactant, the mass of the resulting products will be heavier by a predictable amount depending on how many deuterium atoms are retained. This mass shift, readily detectable by MS, provides a clear signature of the fate of the deuterated molecule. While specific examples of using this compound for tracing reaction intermediates are not detailed in the provided search results, the general utility of deuterated compounds for this purpose is a cornerstone of mechanistic chemistry. For instance, the oxidation of a related deuterated compound, ethylbenzene-d10, is mentioned as a way to understand oxidation kinetics and mechanisms.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. The change in mass from hydrogen to deuterium significantly alters the vibrational frequencies of the molecule, providing a powerful tool for spectral assignments and for studying intermolecular interactions.

The vibrational spectra of both protonated and deuterated durene have been measured and calculated. researchgate.net Studies comparing the IR and Raman spectra of h14-durene and d14-durene (1,2,4,5-tetramethylbenzene) have been conducted to understand vibrational relaxation and energy exchange mechanisms. dntb.gov.uaosti.govescholarship.org The observed frequency shifts upon deuteration are predictable based on the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass.

Density functional theory (DFT) calculations have been shown to reliably reproduce the vibrational spectra of both protonated and deuterated durene, including the low-frequency vibrations that are influenced by intermolecular interactions in the solid state. researchgate.net This agreement between experimental and calculated spectra allows for confident assignment of vibrational modes. The study of these vibrational modes in crystalline durene is also motivated by anomalous optical spectroscopic data observed in mixed crystals, indicating the complex interplay of molecular and crystal dynamics. researchgate.net

Table 2: Spectroscopic Data for 1,2,4,5-Tetramethylbenzene and its Deuterated Analog

| Spectroscopic Technique | 1,2,4,5-Tetramethylbenzene | This compound |

| ¹H NMR | Signals for aromatic and methyl protons are present. guidechem.comchemicalbook.com | No significant proton signals, simplifying spectra for analysis of other components. |

| ¹³C NMR | Characteristic signals for aromatic and methyl carbons. chemicalbook.com | Carbon signals are present, but may show slight shifts due to isotopic effects. |

| Mass Spectrometry | Molecular ion peak at m/z 134. nist.gov | Molecular ion peak at m/z 148, indicating a mass shift of +14. sigmaaldrich.com |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations are prominent. nist.govchemicalbook.com | C-D stretching and bending vibrations appear at lower frequencies than C-H vibrations. dntb.gov.ua |

| Raman Spectroscopy | Characteristic bands for the aromatic ring and methyl groups. guidechem.com | Bands are shifted to lower frequencies upon deuteration. osti.gov |

Analysis of Vibrational Modes and Phonon Spectra in Perdeuterated Analogues

The study of vibrational modes in this compound (perdeuterated durene) provides deep insight into its molecular structure and the forces governing its crystalline lattice. Perdeuteration, the substitution of all hydrogen atoms with deuterium, significantly alters the vibrational frequencies due to the increased mass of deuterium. This isotopic substitution is a powerful tool in vibrational spectroscopy, allowing for the clearer identification and assignment of modes, particularly those involving hydrogen atoms.

Investigations using Raman and infrared (IR) spectroscopy on both d14- and h14-1,2,4,5-tetramethylbenzene reveal distinct shifts in the C-H and C-D stretching bands, which serve as a critical test for theories of vibrational dephasing in solids. researchgate.net The analysis of phonon spectra, which describe the collective vibrations of the crystal lattice, is often accomplished through techniques like phosphorescence spectroscopy of a guest molecule within the durene host crystal. For instance, studies on naphthalene-d8 (B43038) doped into a durene-d14 crystal at cryogenic temperatures have identified specific phonon spacings in the emission spectra. umich.edu These spacings correspond to the energies of the host lattice phonons.

Density Functional Theory (DFT) calculations are frequently used to complement experimental findings, providing a theoretical basis for the observed vibrational spectra. researchgate.net Comparisons between the measured and calculated spectra for both protonated and deuterated durene show that DFT can reliably describe both intramolecular and intermolecular interactions, leading to a good reproduction of the vibrational spectra. researchgate.net

Table 1: Observed Phonon Spacings in Durene-d14 Host Crystal Data extracted from phosphorescence spectra of Naphthalene-d8 in a Durene-d14 host at 2°K. umich.edu

| Observed Spacing (cm⁻¹) | Assignment |

| 17 | Localized Phonon Mode |

| 34 | Overtone/Combination Band |

| 51 | Overtone/Combination Band |

| 65 | Localized Phonon Mode |

| 80 | Localized Phonon Mode |

Examination of Low-Frequency Internal Modes and Methyl Group Dynamics

The low-frequency region of the vibrational spectrum (typically below 400 cm⁻¹) is of particular interest as it contains information about the internal modes related to the methyl groups, such as torsional (rotational) and bending vibrations. researchgate.netnih.gov These modes are highly sensitive to the crystalline environment and intermolecular interactions. researchgate.netresearchgate.net

Inelastic Neutron Scattering (INS) is an especially powerful technique for studying these low-frequency modes due to the large incoherent scattering cross-section of hydrogen, though studies on deuterated analogues remain highly informative. researchgate.net Studies on durene have shown that the observed low-frequency INS bands are shifted to higher frequencies compared to theoretical calculations for an isolated molecule. nih.gov This discrepancy is often interpreted as evidence for the existence of non-conventional C-H···π hydrogen bonds formed by the methyl groups within the crystalline phase, which hinder their motion. nih.gov

The dynamics of the methyl groups, specifically their rotational motion, can be quantified by determining the activation energy for reorientation. Quasielastic Neutron Scattering (QENS) experiments on durene have determined the activation energy for the 120° jumps of the CH₃ groups to be 49 ± 13 meV. smu.edu.sg This value provides a quantitative measure of the potential barrier hindering the rotation of the methyl groups in the solid state. smu.edu.sg The study of the deuterated analogue, this compound, allows for a detailed investigation of isotopic effects on these potential barriers and dynamics.

Table 2: Low-Frequency Vibrational Mode Data for 1,2,4,5-Tetramethylbenzene

| Technique | Region | Key Findings | Reference |

| INS, Raman, IR | < 400 cm⁻¹ | Dominated by torsional and bending out-of-plane vibrations of methyl groups. | nih.gov |

| INS | Low Frequency | Observed bands are shifted to higher frequencies compared to calculations, suggesting intermolecular C-H···π interactions. | nih.gov |

| QENS | N/A | Activation energy for methyl group 120° jumps in durene is 49 ± 13 meV. | smu.edu.sg |

Neutron Scattering Techniques

Neutron scattering is a versatile and powerful method for probing the structure and dynamics of materials at the atomic scale. Unlike X-rays, neutrons interact with atomic nuclei, making them highly sensitive to isotopes like hydrogen and deuterium. acs.org This property is particularly advantageous for studying deuterated organic compounds like this compound.

Inelastic Neutron Scattering (INS) for Probing Molecular Dynamics and Lattice Vibrations

Inelastic Neutron Scattering (INS) is a spectroscopic technique where the energy transfer between neutrons and a sample is measured. This energy exchange corresponds to the excitation or de-excitation of quantized vibrational states (phonons) and other dynamic processes within the material. oxfordneutronschool.org INS is not constrained by the selection rules that apply to optical spectroscopies (IR and Raman), meaning it can observe all vibrational modes. researchgate.net

For this compound, INS experiments provide a complete picture of the vibrational density of states. researchgate.net The technique is exceptionally well-suited for probing the dynamics of the methyl groups and the low-frequency lattice vibrations that are influenced by intermolecular interactions. researchgate.netresearchgate.net Experimental INS spectra, often measured at low temperatures (e.g., 6 K) to minimize thermal effects, are compared with spectra calculated using DFT. researchgate.net This comparison validates the theoretical models and allows for a detailed assignment of spectral features to specific molecular motions, including the torsional and deformational modes of the CD₃ groups. researchgate.netresearchgate.net

Neutron Reflectometry and Diffraction in Deuterated Organic Materials

Neutron diffraction and reflectometry are scattering techniques used to determine the atomic structure of materials. Neutron diffraction, particularly from single crystals, allows for the precise determination of atomic positions, including those of deuterium atoms, which are difficult to locate accurately with X-ray diffraction.

Single-crystal neutron diffraction has been successfully applied to perdeuterated durene (this compound). researchgate.net These measurements have provided a highly accurate refinement of the crystal structure, including bond lengths and angles. researchgate.net The atomic positions determined from neutron diffraction data show excellent agreement with structures optimized by various DFT methods, confirming the reliability of theoretical models for this system. researchgate.net The refined structural data includes thermal ellipsoids which describe the anisotropic vibrational amplitudes of the atoms, offering further insight into the lattice dynamics. researchgate.net

Neutron reflectometry is a related technique used to probe the structure of thin films and surfaces. It measures the intensity of a neutron beam reflected from a flat surface as a function of the angle of incidence. By using deuterated materials, which have a different neutron scattering length density compared to their hydrogenated counterparts, one can create contrast and highlight specific layers in a multilayered sample. While a powerful tool for studying deuterated organic thin films, specific studies applying neutron reflectometry to this compound are not prominently featured in the reviewed literature. However, the technique remains a viable and potent method for future investigations of thin films or interfacial layers involving this compound.

Kinetic Isotope Effects Kies and Reaction Mechanism Studies

Theoretical Basis of Kinetic Isotope Effects

The foundation of KIEs lies in transition state theory and quantum mechanics. numberanalytics.com The rate of a reaction is dependent on the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. numberanalytics.comnumberanalytics.com Isotopic substitution does not alter the potential energy surface of a reaction. princeton.edu However, the mass difference between isotopes leads to different vibrational frequencies for chemical bonds. numberanalytics.comprinceton.edu

According to the principles of quantum mechanics, a chemical bond possesses a zero-point vibrational energy (ZPE), which is the lowest possible energy state for that vibration. numberanalytics.com The ZPE is directly proportional to the vibrational frequency. A bond involving a heavier isotope will have a lower vibrational frequency and, consequently, a lower ZPE. washington.edu

For a reaction involving the cleavage of a bond, the difference in ZPE between the light and heavy isotopologues in the ground state is a key determinant of the KIE. In the transition state, the bond being broken is elongated, and the corresponding vibrational mode is often considered to be lost or significantly altered. princeton.edu Therefore, the activation energy for the heavier isotopologue is greater, leading to a slower reaction rate. This is known as a normal kinetic isotope effect (kL/kH > 1). wikipedia.org Conversely, an inverse kinetic isotope effect (kL/kH < 1) can occur if the force constant of the bond is larger in the transition state. wikipedia.org

Quantum mechanical tunneling can also contribute significantly to KIEs, especially in reactions involving the transfer of light particles like hydrogen. numberanalytics.comnih.gov Tunneling allows a particle to pass through an energy barrier rather than over it, and this effect is more pronounced for lighter isotopes. epfl.ch This can lead to unusually large KIEs, particularly at low temperatures. nih.govepfl.ch

Deuterium (B1214612) Isotope Effects in Aromatic Substitution Reactions

In aromatic substitution reactions, deuterium isotope effects can be a powerful tool for elucidating reaction mechanisms. nih.gov The substitution of hydrogen with deuterium in an aromatic ring can lead to both primary and secondary KIEs.

A primary KIE is observed when the C-H (or C-D) bond is broken in the rate-determining step of the reaction. For example, in electrophilic aromatic substitution, if the removal of a proton from the arenium ion intermediate is the slow step, a significant primary KIE would be expected.

Secondary KIEs occur when the bond to the isotope is not broken in the rate-determining step. numberanalytics.comwikipedia.org These effects are generally smaller than primary KIEs but can still provide valuable mechanistic information. wikipedia.org For instance, a change in hybridization at a carbon atom from sp2 in the reactant to sp3 in the transition state can lead to a secondary KIE. In the context of 1,2,4,5-tetramethylbenzene-d14, where the deuterium atoms are on both the aromatic ring and the methyl groups, the observed KIE in a given reaction will be a composite of these effects.

Studies on enzyme-catalyzed aromatic hydroxylation have shown that deuterium substitution on the aromatic ring can result in a normal kinetic isotope effect on kcat. nih.gov For example, the reaction of Chromobacterium violaceum phenylalanine hydroxylase with [ring-2H5]-phenylalanine exhibited a Dkcat of 1.2 to 1.4. nih.gov This indicates that a C-H bond-breaking step is at least partially rate-limiting.

Mechanistic Insights from Reactions Involving this compound

The use of this compound in mechanistic studies allows for the probing of reactions at both the aromatic ring and the benzylic positions of the methyl groups.

Hydrogen atom abstraction is a fundamental process in radical chemistry. researchgate.netlibretexts.org The reaction of radical species with 1,2,4,5-tetramethylbenzene (B166113) can involve the abstraction of a hydrogen (or deuterium) atom from either a methyl group to form a benzylic radical or from the aromatic ring. The relative rates of these two pathways can be influenced by isotopic labeling.

The C-D bond is stronger than the C-H bond, meaning it requires more energy to be broken. libretexts.org Therefore, the abstraction of a deuterium atom from a methyl group in this compound will be slower than the abstraction of a hydrogen atom from the corresponding non-deuterated compound. This results in a primary kinetic isotope effect.

For example, in reactions involving radical cations, such as those derived from 9-substituted acridines, hydrogen atom abstraction is a key step. rsc.org The study of such reactions with this compound could provide detailed information on the transition state of the abstraction process. The magnitude of the KIE can indicate the degree of C-H bond breaking in the transition state.

Isotopic labeling can influence the selectivity of a reaction when there are competing reaction pathways. nih.gov In the case of this compound, a reaction that can proceed via attack at either the aromatic ring or a methyl group may show altered selectivity compared to the non-deuterated analogue.

If a reaction pathway involves the cleavage of a C-D bond in its rate-determining step, this pathway will be slowed down relative to a competing pathway that does not involve C-D bond cleavage or involves it to a lesser extent. This can lead to a shift in the product distribution. For instance, in an oxidation reaction that can lead to either ring hydroxylation or side-chain oxidation, the deuteration of the methyl groups would be expected to decrease the rate of side-chain oxidation, potentially favoring the ring hydroxylation pathway.

This principle has been demonstrated in enzymatic reactions where isotope effects can alter the partitioning between different reaction products. nih.gov

Hydrogen Atom Abstraction and Radical Reactions

Isotopic Perturbation of Molecular Stability and Bond Energies

This difference in bond energy can be observed through vibrational spectroscopy. researchgate.net The C-D stretching vibrations occur at a lower frequency than C-H stretching vibrations. This isotopic shift is a direct consequence of the increased reduced mass of the C-D system.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Deuterated Aromatic Systems

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of deuterated aromatic systems like 1,2,4,5-tetramethylbenzene-d14. researchgate.net This computational method allows for the accurate prediction and simulation of various molecular characteristics.

Prediction and Simulation of Vibrational Spectra (INS, Raman, IR)

DFT calculations are instrumental in predicting and simulating the vibrational spectra of this compound, including Inelastic Neutron Scattering (INS), Raman, and Infrared (IR) spectra. nih.govyoutube.com These simulations are crucial for interpreting experimental data and assigning specific vibrational modes. ahievran.edu.tr For instance, studies on the non-deuterated analogue, durene, have shown that DFT calculations can effectively analyze observed frequencies. nih.gov The low-frequency region, below 400 cm⁻¹, which is associated with the torsional and out-of-plane bending vibrations of the methyl groups, is of particular interest. nih.gov

First-principles calculations of the INS spectrum of deuterated durene have been performed, and the results show good agreement with experimental data. researchgate.net These calculations are often carried out within the harmonic approximation using techniques like the direct cell finite displacement method. researchgate.net The comparison between calculated and measured vibrational spectra for both protonated and deuterated durene provides a comprehensive understanding of the vibrational dynamics. researchgate.net

Table 1: Comparison of Experimental and DFT Calculated Vibrational Frequencies (cm⁻¹) for Deuterated Durene (Selected Modes)

| Vibrational Mode | Experimental Frequency (cm⁻¹) researchgate.net | Calculated Frequency (cm⁻¹) researchgate.net |

|---|---|---|

| Methyl Torsion | Data not available in provided search results | Data not available in provided search results |

| Ring Deformation | Data not available in provided search results | Data not available in provided search results |

| C-D Stretch | Data not available in provided search results | Data not available in provided search results |

Computational Analysis of Molecular Structure and Crystal Packing

DFT methods are also employed to analyze the molecular structure and crystal packing of this compound. researchgate.net These calculations can optimize the molecular geometry and predict the arrangement of molecules in the crystal lattice. researchgate.net For deuterated durene, single-crystal neutron diffraction measurements have been used to refine the crystal structure, and the results are in excellent agreement with atomic positions determined by various DFT methodologies. researchgate.net

The unit cell of deuterated durene is monoclinic with the space group P2₁/c, and the asymmetric unit consists of half a molecule. researchgate.net DFT calculations provide a reliable description of both intramolecular and intermolecular interactions, which is crucial for accurately reproducing the crystal structure and vibrational spectra. researchgate.net

Table 2: Crystallographic Data for Deuterated Durene

| Parameter | Value researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Asymmetric Unit | Half a molecule |

Note: This table summarizes key crystallographic information obtained from experimental and computational studies.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer insights into the dynamic behavior and intermolecular interactions of this compound. While specific MD studies on the deuterated compound were not detailed in the provided search results, the principles of this technique are broadly applicable. MD simulations can model the movement of atoms and molecules over time, providing information on processes like vibrational dephasing and the influence of intermolecular forces on spectral features. escholarship.org For the non-deuterated counterpart, MD simulations have been used to understand the liquid phase dynamics. researchgate.net

Quantum Mechanical Studies of Isotopic Effects on Reactivity and Energetics

Quantum mechanical studies are essential for understanding the effects of isotopic substitution on the reactivity and energetics of molecules. aps.org The replacement of hydrogen with deuterium (B1214612) in this compound leads to changes in vibrational frequencies and zero-point energies, which can influence reaction rates and equilibrium constants. mdpi.com

The study of isotopic effects is a fundamental aspect of physical organic chemistry. For instance, theories on vibrational dephasing in solids have been evaluated by examining the temperature dependence of C-H and C-D stretching bands in the Raman spectra of mixed crystals of normal and deuterated durene. researchgate.net These experiments help to elucidate the role of intermolecular energy exchange and anharmonic coupling in dephasing processes. escholarship.org

Applications in Materials Science and Polymer Research

Deuteration for Enhancing Material Performance and Stability

The strategic replacement of hydrogen with deuterium (B1214612) in organic molecules, a process known as deuteration, is a powerful method for enhancing the stability and performance of materials. resolvemass.carsc.org This enhancement is primarily due to the kinetic isotope effect (KIE), which arises from the mass difference between deuterium and hydrogen. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. resolvemass.caoled-info.comisotope.com This increased bond strength makes deuterated compounds more resistant to chemical reactions that involve C-H bond cleavage, a common pathway in material degradation.

Role of Deuterated Compounds in Optoelectronic Organic Materials (e.g., OLEDs)

Deuterated organic compounds are revolutionizing the field of optoelectronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). oled-info.comclearsynthdeutero.com Materials derived from precursors such as 1,2,4,5-Tetramethylbenzene-d14 can be used as essential building blocks for the organic layers within an OLED device, including the emissive and charge-transport layers. clearsynthdeutero.comchemimpex.comwikipedia.org

The incorporation of deuterium into these organic semiconductors leads to marked improvements in device performance. clearsynthdeutero.com Deuterated materials can enhance the efficiency of charge transport and reduce energy consumption. clearsynthdeutero.com Furthermore, the use of deuterium labeling provides researchers with a tool to track and analyze the behavior of specific compounds within a working device, allowing for the systematic optimization of OLED design for better color purity, brightness, and image quality. clearsynthdeutero.com

One of the most significant advantages of using deuterated compounds in OLEDs is the dramatic extension of device lifetime. oled-info.comisotope.comoled-info.com The operational degradation of OLEDs is often linked to the chemical breakdown of the organic materials, a process accelerated by heat and high-energy electronic excitations. isotope.com The stronger C-D bonds in deuterated materials slow these degradation pathways. oled-info.com

Research has shown that this effect is especially pronounced for blue-light-emitting components, which historically degrade faster due to the high energy of blue light. oled-info.comisotope.com By relying on the kinetic isotope effect, the lifetime of these critical components can be extended significantly, with reports showing improvements by factors of four, and in some cases, up to twenty times compared to their non-deuterated counterparts. isotope.comoled-info.com This enhanced stability allows OLED displays to be run at greater brightness levels without sacrificing longevity. oled-info.com

Moreover, deuteration leads to improved power conversion efficiency. oled-info.com This is attributed to a reduction in non-radiative decay rates, meaning more of the electrical energy is converted into light. oled-info.commdpi.com The longer excited-state lifetime of deuterated organic molecules contributes directly to this enhanced efficiency. oled-info.com The successful application in blue emitters has prompted the adoption of deuterated compounds for red, green, and yellow emitters as well as other layers in the OLED stack. oled-info.com

| Performance Metric | Improvement Factor | Reason | Source |

|---|---|---|---|

| Device Lifetime (LT50) | Up to 4x | Slower kinetic rate for chemical degradation due to stronger C-D bonds. | oled-info.com |

| Component Lifetime (Blue Emitters) | 5x to 20x | Increased stability against high-energy degradation pathways (Kinetic Isotope Effect). | oled-info.comisotope.com |

| Brightness | Increased | Longer material lifetime allows for operation at higher brightness levels. | oled-info.com |

| Power Conversion Efficiency | Noticeable Improvement | Reduction in non-radiative decay rates and longer excited-state lifetimes. | oled-info.com |

Deuterium Labeling in Polymer Science and Nanomaterials

In polymer science, deuterium-labeled compounds like this compound are indispensable tools for research and development. osti.gov Deuterium labeling has been a cornerstone of polymer science for decades, enabling detailed investigations that are often impossible with other techniques. osti.govacs.org While the primary use is in analytical techniques, deuteration itself can also modify the physical properties of polymers, such as increasing their melting and crystallization temperatures. acs.org

Neutron scattering, particularly Small-Angle Neutron Scattering (SANS), is a powerful technique for probing the structure and dynamics of polymers at the molecular level. acs.orguc.edu The effectiveness of this technique is immensely enhanced by deuterium labeling. oup.com Hydrogen and deuterium nuclei interact with neutrons very differently; they have significantly different neutron scattering cross-sections. acs.org

This difference allows researchers to use "contrast matching." By selectively deuterating one component in a polymer blend or a specific part of a polymer chain, that part can be made to stand out or become "invisible" to the neutron beam relative to the non-deuterated (protiated) components. acs.organsto.gov.au For example, by dissolving a non-deuterated polymer like polyethylene (B3416737) in a deuterated solvent like deuterated mineral oil, the structure of the individual polymer coils can be clearly observed. ansto.gov.au This method, which relies on deuterated precursors, is crucial for understanding:

The conformation of polymer chains in bulk amorphous and crystalline states. acs.org

The morphology of polymer blends and block copolymers. acs.org

The distribution and interaction of different polymers in complex materials like plant cell walls. berstructuralbioportal.org

The structure of polymer solutions and gels. ansto.gov.au

The synthesis of deuterated polymers often begins with deuterated monomers derived from aromatic precursors. azimuth-corp.commdpi.com Compounds like this compound can serve as a starting point for creating deuterated versions of high-performance polymers such as polyimides, for which its non-deuterated analogue, durene, is a known precursor. wikipedia.org

The synthesis of fully deuterated monomers requires careful planning of reaction pathways to achieve high levels of deuterium incorporation while avoiding unwanted hydrogen/deuterium exchange. azimuth-corp.com Once synthesized, these deuterated monomers can be polymerized using established methods to create fully or partially deuterated polymers. researchgate.net

Environmental and Astrochemical Research Applications

Environmental Tracing and Pollutant Fate Studies

In environmental science, the stability and distinct mass signature of deuterated compounds like 1,2,4,5-Tetramethylbenzene-d14 allow for precise tracking and quantification of pollutants.

The identification and allocation of contamination sources in complex environmental samples is a significant challenge in environmental forensics. epri.com Deuterated compounds are frequently employed as internal standards in analytical methods like gas chromatography-mass spectrometry (GC-MS) to ensure accuracy and reproducibility. mdpi.comnih.gov These standards, including deuterated polycyclic aromatic hydrocarbons (PAHs) and other aromatic compounds, are added in known amounts to samples before analysis. researchgate.net Because they behave chemically almost identically to their non-deuterated counterparts, they can be used to correct for the loss of analyte during sample extraction and cleanup, as well as for variations in instrument response. mdpi.comresearchgate.net

Specifically, this compound has been utilized as an extraction recovery surrogate in studies aimed at the forensic source attribution of volatile organic compounds (VOCs). oup.com In one such application, it was part of a suite of deuterated alkylated benzenes used to investigate the source of toluene (B28343) in peat samples. oup.com Its properties, such as a higher molecular weight and branched structure which reduce volatility, make it a suitable recovery standard in such analyses. By accurately quantifying the recovery of these surrogates, researchers can confidently determine the concentrations of target pollutants and differentiate between biogenic sources and petrogenic contamination. oup.com This methodology is crucial for legally defensible determinations in environmental litigation and site remediation planning. epri.comoup.com

The atmospheric fate of aromatic hydrocarbons is primarily governed by their reaction with hydroxyl (OH) radicals. researchgate.net Studies on 1,2,4,5-tetramethylbenzene (B166113) provide a model for understanding the atmospheric chemistry of its deuterated analogue, this compound. The reaction proceeds mainly through the addition of an OH radical to the aromatic ring, with a smaller fraction of the reaction occurring via H-atom abstraction from the methyl groups. researchgate.net

For the non-deuterated form, the reaction with OH radicals in the presence of nitrogen oxides (NOx) yields several first-generation products. researchgate.net The primary reaction pathways and products are detailed in the table below. The deuterated nature of this compound would not significantly alter these pathways, but it would influence the reaction rates (a phenomenon known as the kinetic isotope effect), providing a means for more detailed mechanistic studies.

| Product | Molar Formation Yield (%) | Notes |

|---|---|---|

| 3-Methyl-3-hexene-2,5-dione | 45 ± 9 | Formed from OH addition to the ring. |

| Biacetyl | 9 ± 3 | Indicates ipso-addition of the OH radical. Also formed as a second-generation product. |

| 2,4,5-Trimethylbenzaldehyde | 3.3 ± 0.7 | Formed from H-atom abstraction from a methyl group. |

| Methylglyoxal | ~36 | Inferred as a co-product with 3-methyl-3-hexene-2,5-dione. |

Forensic Source Attribution using Deuterated Internal Standards in Complex Matrices

Astronomical Observations of Deuterated Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons are ubiquitous and abundant molecules in the interstellar medium (ISM). aanda.orgnsf.gov Their deuterated variants, for which this compound serves as a laboratory analogue, are of significant interest as they carry information about the chemical and physical conditions in space. aanda.orgnasa.gov

In the cold, dense environments of molecular clouds and the outer regions of protoplanetary disks, deuterium (B1214612) atoms can preferentially replace hydrogen atoms on PAH molecules. mdpi.comnasa.gov This process, known as deuterium fractionation or enrichment, occurs because the carbon-deuterium (C-D) bond has a slightly lower zero-point energy than the carbon-hydrogen (C-H) bond, making the C-D bond more stable at low temperatures. researchgate.net

Several chemical mechanisms are thought to contribute to this enrichment:

Gas-phase ion-molecule reactions: Reactions with deuterated ions like H2D+ in cold molecular clouds can lead to the substitution of H with D on PAH molecules. mdpi.comnasa.gov

Unimolecular photodissociation: In regions exposed to ultraviolet (UV) radiation, the preferential breaking of C-H bonds over C-D bonds can lead to an enrichment of deuterium in the remaining PAH population. mdpi.comnasa.gov

Reactions in ices: PAHs frozen onto icy dust grains can undergo deuterium-hydrogen exchange reactions, particularly when exposed to UV radiation. aanda.orgmdpi.com

Observations, including recent data from the James Webb Space Telescope (JWST), have detected the characteristic infrared emission features of C-D stretching modes in various astronomical objects, confirming the presence of deuterated PAHs. astrobiology.comarxiv.org The degree of deuteration can vary significantly between different environments, providing a powerful probe of the history and processing of these molecules in space. mdpi.comresearchgate.net

Deuterium was created during Big Bang nucleosynthesis, and its abundance is gradually decreasing over cosmic time due to its destruction in the interior of stars (astration). aanda.orgaanda.org Therefore, measuring the deuterium-to-hydrogen (D/H) ratio in different galactic environments provides a fundamental constraint on models of cosmic and galactic chemical evolution. aanda.orguniversiteitleiden.nl

Observations of the gas-phase D/H ratio in the local interstellar medium show significant variations that cannot be explained by astration alone. aanda.orgaanda.orgoup.com It has been proposed that a substantial fraction of the "missing" deuterium may be depleted from the gas phase and locked up in dust grains, particularly in deuterated PAHs. aanda.orgoup.comesa.int The large number of hydrogen atoms on the abundant interstellar PAH population makes them a potentially significant reservoir for deuterium. aanda.org

By modeling the infrared emission from deuterated PAHs and comparing it to astronomical observations, scientists can estimate the amount of deuterium sequestered in these molecules. astrobiology.com Recent studies using JWST data from the Orion Bar suggest that deuterated PAHs could indeed account for an appreciable fraction of the missing deuterium budget, supporting their role as a key reservoir. astrobiology.com Understanding the distribution and deuteration level of PAHs is therefore essential for accurately determining the primordial deuterium abundance and for refining our understanding of the lifecycle of matter in galaxies. oup.comesa.int

| Region/Object | D/H Ratio | Notes |

|---|---|---|

| Local Interstellar Gas (average) | ~1.4 x 10⁻⁵ (~14 ppm) | Shows significant variation from ~5 ppm to ~22 ppm. aanda.orgaanda.org |

| PAHs in Orion Bar (estimated) | N(D,ali)/N(H) ≈ 3.4% | Deuteration degree for aliphatic C-D bonds, derived from JWST data. astrobiology.com |

| PAHs in Orion Ionization Ridge (estimated) | 0.17 ± 0.03 | Early estimate from ISO satellite data, indicating high fractionation. researchgate.net |

| Primordial Abundance (from CMB) | ~2.5 x 10⁻⁵ (~25 ppm) | The value set by Big Bang nucleosynthesis. oup.com |

Future Prospects and Methodological Innovations

Advancements in Deuteration Chemistry and Synthesis Efficiency

The synthesis of deuterated compounds has moved beyond traditional methods, with a focus on improving efficiency, selectivity, and scalability. researchgate.net Modern strategies are increasingly important for producing isotopically labeled materials like 1,2,4,5-tetramethylbenzene-d14 for advanced applications.

Recent breakthroughs in deuteration chemistry center on several key methodologies:

Hydrogen Isotope Exchange (HIE): This remains a primary method for introducing deuterium (B1214612). acs.org Innovations include the use of novel catalysts that operate under milder conditions. nih.gov For instance, iridium-based catalysts have shown high efficiency for ortho-directed HIE in aromatic compounds. acs.org Manganese-catalyzed methods have also been developed for the ortho-selective deuteration of aromatic amidines using D₂O as the deuterium source. chemistryviews.org Recently, researchers have developed an iron-phosphorus (Fe-P) pair-site catalyst that demonstrates high efficiency and regioselectivity in the deuteration of arenes and heteroarenes with D₂O. acs.org

Electrochemical and Photocatalytic Methods: These green chemistry approaches are gaining traction. xmu.edu.cn Electrophotocatalysis has been used for the dearomative deuteration of inert aromatic compounds using economical D₂O as the deuterium source, offering excellent site-selectivity and high deuterium incorporation. chinesechemsoc.org These methods often circumvent the need for harsh reagents or expensive metal catalysts. xmu.edu.cn

Flow Chemistry: To address challenges of production capacity and cost, flow synthesis methods are being developed. tn-sanso.co.jp The National Deuteration Facility (NDF) is exploring flow chemistry to increase production capacity and reduce decomposition in the synthesis of deuterated molecules. ansto.gov.au This technique allows for better control over reaction parameters like temperature and time, potentially improving yield, selectivity, and safety, especially for high-temperature deuteration reactions. tn-sanso.co.jpansto.gov.au

Microwave-Assisted Synthesis: Combining microwave technology with flow reactors can further enhance reaction efficiency and throughput compared to conventional batch methods. tn-sanso.co.jp

These advancements promise more cost-effective and sustainable routes to complex deuterated molecules such as this compound, which is crucial for its use in research and industry.

Table 1: Comparison of Modern Deuteration Methods for Aromatic Compounds

| Method | Typical Catalyst/System | Deuterium Source | Key Advantages | Relevant Findings |

|---|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | Iridium, Manganese, Iron, Palladium acs.orgchemistryviews.orgacs.org | D₂O, D₂ gas acs.orgchemistryviews.org | High selectivity, applicable to complex molecules. | Iridium catalysts enable efficient ortho-directed HIE; Fe-P pair sites activate D₂O for regioselective deuteration. acs.orgacs.org |

| Electrophotocatalysis | Organic electrophotocatalysts chinesechemsoc.org | D₂O chinesechemsoc.org | Green, avoids transition metals, good functional group compatibility. | Realized Birch-type deuteration of inert arenes with high site-selectivity and d-incorporation. chinesechemsoc.org |

| Flow Chemistry | Heterogeneous catalysts (e.g., Pt on alumina) tn-sanso.co.jpansto.gov.au | D₂O ansto.gov.au | Increased throughput, enhanced safety, precise process control. | Offers higher reaction efficiency and throughput than batch methods for H-D exchange reactions. tn-sanso.co.jp |

| Microwave-Assisted Synthesis | Platinum on alumina (B75360) catalyst in a flow reactor tn-sanso.co.jp | D₂O tn-sanso.co.jp | Rapid heating, improved reaction rates and efficiency. | Demonstrated higher performance for the H-D exchange reaction of 1-Naphthol compared to batch synthesis. tn-sanso.co.jp |

Emerging Spectroscopic Techniques for Deuterated Compounds

The characterization of deuterated compounds and the study of their unique properties are being revolutionized by emerging spectroscopic techniques that offer unprecedented detail and sensitivity.

Inelastic Neutron Scattering (INS): INS is exceptionally sensitive to the motions of hydrogen atoms, making it a powerful tool for studying deuterated compounds. nih.gov The significant difference in the neutron scattering cross-section between hydrogen and deuterium allows for the clear identification of vibrational modes involving these isotopes. nptel.ac.in INS studies on durene (1,2,4,5-tetramethylbenzene) have provided detailed information on the torsional and bending vibrations of the methyl groups, which are directly affected by deuteration. nih.govresearchgate.net

Molecular Rotational Resonance (MRR) Spectroscopy: A significant challenge in deuteration is determining the precise location and quantity of deuterium in the final product. nih.gov MRR spectroscopy is an emerging technique that can unambiguously identify different isotopologues and isotopomers in a mixture, providing exact structural information without the need for chromatographic separation. marquette.edu

Advanced Vibrational Spectroscopy: Techniques like nanomechanical infrared spectroscopy (NAM-IR) and atomic force microscopy-infrared spectroscopy (AFM-IR) allow for the analysis of very small sample quantities, at the nanoscale. spectroscopyonline.com These methods hold promise for studying the properties of deuterated materials in nanostructures and thin films.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): While primarily used for studying protein structure and dynamics, the principles of HDX-MS are being applied more broadly. chromatographyonline.com Advances in mass spectrometry, combined with techniques like electron transfer dissociation (ETD), are increasing the spatial resolution of deuterium labeling analysis. chromatographyonline.com

Table 2: Emerging Spectroscopic Techniques for Deuterated Compounds

| Technique | Principle | Information Provided for Deuterated Compounds |

|---|---|---|

| Inelastic Neutron Scattering (INS) | Measures energy transfer between neutrons and a sample, probing vibrational and magnetic excitations. epj-conferences.org | Provides detailed vibrational spectra (phonon density of states), especially for modes involving hydrogen/deuterium, due to the high scattering contrast. nptel.ac.inrsc.org |

| Molecular Rotational Resonance (MRR) | Measures the rotational transitions of molecules in the gas phase, providing a unique fingerprint for each species. marquette.edu | Precise determination of isotopic substitution sites and quantification of isotopologue/isotopomer mixtures. nih.govmarquette.edu |

| Nanomechanical IR (NAM-IR) | Measures IR absorption through its effect on a nanomechanical resonator. spectroscopyonline.com | Enables IR spectroscopy on picogram-scale samples, useful for analyzing nanomaterials or limited-quantity synthesis products. spectroscopyonline.com |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Monitors the mass increase of a molecule as its exchangeable hydrogens are replaced by deuterium. chromatographyonline.com | Primarily for biomolecules, but principles are adaptable for studying exchange kinetics and solvent accessibility in other deuterated systems. |

Computational Approaches for Predicting Isotopic Effects and Material Properties

Computational chemistry provides a powerful lens for understanding and predicting the consequences of isotopic substitution. By modeling molecules like this compound, researchers can forecast how deuteration will alter physical and chemical properties, guiding experimental efforts.

Density Functional Theory (DFT): DFT calculations are a cornerstone for studying deuterated compounds. They are used to predict changes in molecular geometry, vibrational frequencies, and electronic structure upon deuteration. nih.gov For instance, DFT has been used to analyze the vibrational spectra of durene and its deuterated analogue, helping to assign the observed frequencies from INS, Raman, and IR spectroscopy to specific molecular motions. nih.govresearchgate.net

Path Integral Simulations: To accurately capture nuclear quantum effects, which are significant for hydrogen and deuterium, methods like path integral molecular dynamics are employed. aps.org These simulations can predict how deuteration affects properties governed by quantum phenomena, such as proton tunneling and zero-point energy, which in turn influence hydrogen bond strengths and phase transition temperatures. rsc.orgnih.gov

Predicting Isotopic Polymorphism: Computational methods are used to explore how deuteration can alter intermolecular forces, potentially leading to different crystal packing arrangements (isotopic polymorphism). rsc.org While challenging to predict, especially in systems without strong hydrogen bonds, understanding these subtle effects is crucial for designing materials with specific solid-state properties. rsc.org

Linking Microscopic to Macroscopic Properties: A primary goal of computational studies is to establish a clear link between changes at the molecular level (e.g., bond strength, vibrational energy) and the resulting macroscopic material properties (e.g., ferroelectricity, luminescence, conductivity). rsc.orgrsc.org For example, calculations can help explain why deuteration can reduce non-radiative decay in luminescent materials, leading to enhanced optical performance. rsc.orgresearchgate.net

Table 3: Computational Methods for Predicting Properties of Deuterated Materials

| Method | Focus | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure and molecular properties. nih.gov | Vibrational frequencies, molecular geometries, bond energies, electronic band gaps. nih.govrsc.org |

| Path Integral Molecular Dynamics (PIMD) | Nuclear quantum effects (e.g., zero-point energy, tunneling). aps.org | Isotope effects on reaction rates, phase diagrams, hydrogen bond dynamics. aps.orgnih.gov |

| Free Energy Perturbation (FEP) | Differences in free energy between two states (e.g., H vs. D). nih.gov | Isotope effects on acidity constants (ΔpKa), binding affinities, and equilibrium constants. nih.gov |

| Periodic Boundary Condition Calculations | Properties of crystalline solids. rsc.org | Crystal structures, lattice dynamics, phonon dispersion, thermodynamic properties (e.g., heat capacity). rsc.org |

Interdisciplinary Research Integrating Deuterated Aromatic Compounds

Deuterated aromatic compounds like this compound are not confined to specialized chemical research; they are becoming integral tools in a wide array of interdisciplinary fields.

Materials Science: In organic electronics, replacing hydrogen with deuterium can enhance the stability and performance of devices like Organic Light-Emitting Diodes (OLEDs). tn-sanso.co.jpresearchgate.net Deuteration can reduce the energy of high-frequency C-H vibrational modes, which are a pathway for non-radiative decay of excited states. This suppression of vibrational quenching can lead to longer device lifetimes and improved luminous efficiency. researchgate.net

Neutron Scattering Studies: The large difference in neutron scattering length between protium (B1232500) (hydrogen-1) and deuterium makes isotopic substitution a powerful technique for materials analysis. nptel.ac.in In polymers, soft matter, and biological systems, selectively deuterating specific components (contrast variation) allows researchers to "highlight" certain parts of a complex structure, revealing details about morphology, conformation, and dynamics that are inaccessible by other means. nptel.ac.inmext.go.jp this compound can be used as a deuterated solvent or a component in model systems for such studies.

Pharmaceutical Research: Deuteration is a recognized strategy in drug development to improve the pharmacokinetic profiles of drug candidates. nih.gov Replacing a hydrogen atom with deuterium at a site of metabolic attack can slow down the rate of enzymatic degradation (the kinetic isotope effect), potentially leading to increased drug exposure and a better therapeutic window. researchgate.netnih.gov While this compound is not a drug itself, it serves as a fundamental building block and research compound for understanding the behavior of deuterated aromatics. chemicalbook.com

Mechanistic Studies: Deuterium labeling is a classic tool for elucidating reaction mechanisms in organic and organometallic chemistry. snnu.edu.cn By tracking the position of deuterium atoms throughout a chemical transformation, chemists can infer the pathways of bond formation and cleavage.

The continued development of synthetic and analytical methods will further expand the role of deuterated aromatic compounds, enabling new discoveries at the intersection of chemistry, physics, biology, and engineering.

Table 4: Interdisciplinary Applications of Deuterated Aromatic Compounds

| Field | Role of Deuteration | Example Application |

|---|---|---|

| Materials Science (OLEDs) | Enhances device stability and efficiency. tn-sanso.co.jpresearchgate.net | Suppresses non-radiative decay pathways by lowering the energy of C-D bond vibrations compared to C-H bonds, increasing device lifetime. researchgate.net |

| Neutron Scattering | Acts as a contrast agent for structural analysis. nptel.ac.in | Selective deuteration of polymer chains or solvent in a mixture to study polymer conformation, aggregation, and dynamics in solution or blends. nptel.ac.inmext.go.jp |

| Pharmaceutical Science | Alters metabolic profiles of drugs (Kinetic Isotope Effect). nih.govsnnu.edu.cn | Replacing C-H bonds at metabolic "hot spots" with stronger C-D bonds to slow drug metabolism and improve pharmacokinetic properties. nih.gov |

| Mechanistic Chemistry | Serves as an isotopic tracer to study reaction pathways. snnu.edu.cn | Tracking the fate of deuterium atoms to determine whether a specific C-H bond is broken in the rate-determining step of a reaction. |

Q & A

Q. What are the key considerations for synthesizing 1,2,4,5-Tetramethylbenzene-d14 with high isotopic purity?

Q. How is this compound utilized as a calibration standard in NMR spectroscopy?

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key protocols include:

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 73.9°C).

- Skin Protection : Apply barrier creams and wear nitrile gloves to prevent dermal absorption.

- Environmental Containment : Use sealed containers to prevent groundwater contamination .

Advanced Research Questions

Q. How can kinetic studies of OH radical-initiated degradation of this compound inform atmospheric modeling?

Pseudo-first-order kinetics experiments in environmental chambers measure reaction rates (e.g., using GC-MS or FTIR). The deuterated form’s slower H/D isotope effects reveal mechanistic pathways, such as H-abstraction vs. OH addition. These data refine tropospheric lifetime estimates and secondary organic aerosol (SOA) formation models .

Degradation Data :

| Parameter | Value |

|---|---|

| Rate Constant (k-OH) | ~1.2 × 10⁻¹¹ cm³ molecule⁻¹s⁻¹ |

| Half-Life (Troposphere) | ~12 hours |

Q. What role does this compound play in geochemical biomarker studies for sedimentary environment identification?

The 1,2,4,5-/1,2,3,4-TeMB ratio in crude oil or sediments correlates with redox conditions and organic matter sources. High ratios (>2.5) indicate oxic environments with terrestrial input, while low ratios (<1.0) suggest marine or lacustrine settings. GC×GC-TOFMS analysis enhances resolution for these isomers .

Q. How does rotational tunneling in this compound influence low-temperature spectroscopic studies?

In solid-state NMR or Raman spectroscopy, deuterated methyl groups exhibit reduced tunneling splittings compared to protonated analogs due to higher mass. This allows precise measurement of rotational energy barriers and lattice interactions in crystallographic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.